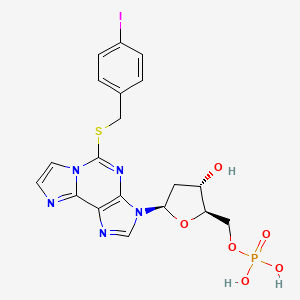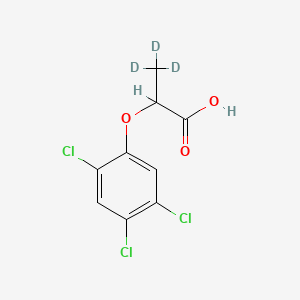![molecular formula C7H18N4 B13856493 2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
2-[4-(Dimethylamino)butyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Dimethylamino)butyl]guanidine is a chemical compound with the molecular formula C7H18N4. It is a guanidine derivative, characterized by the presence of a guanidine group attached to a butyl chain with a dimethylamino substituent. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)butyl]guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of 4-(dimethylamino)butylamine with a guanylating agent such as S-methylisothiourea can yield the desired product . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods can be scaled up for large-scale production, ensuring high yields and purity of the final product . The use of transition metal catalysts, such as scandium triflate, has also been explored to enhance the efficiency of guanylation reactions .
化学反応の分析
Types of Reactions
2-[4-(Dimethylamino)butyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidines, while reduction can produce amines .
科学的研究の応用
2-[4-(Dimethylamino)butyl]guanidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[4-(Dimethylamino)butyl]guanidine involves its ability to form strong hydrogen bonds and interact with biological targets. The guanidine group can engage in resonance stabilization, leading to high basicity and planarity of the molecule . This allows the compound to interact with nucleic acids and proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share similar structural features but differ in the substituents attached to the guanidine group.
Cyanamides: Cyanamides can also form guanidine derivatives through reactions with amines.
Thioureas: Thioureas are commonly used as guanidylating agents and have similar reactivity to guanidines.
Uniqueness
2-[4-(Dimethylamino)butyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a versatile compound in various applications .
特性
分子式 |
C7H18N4 |
|---|---|
分子量 |
158.25 g/mol |
IUPAC名 |
2-[4-(dimethylamino)butyl]guanidine |
InChI |
InChI=1S/C7H18N4/c1-11(2)6-4-3-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) |
InChIキー |
DRUGDYGHTNWEOF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


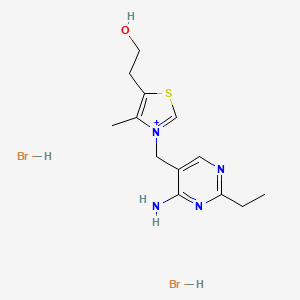
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
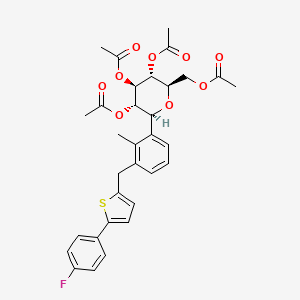
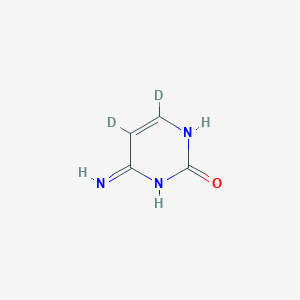
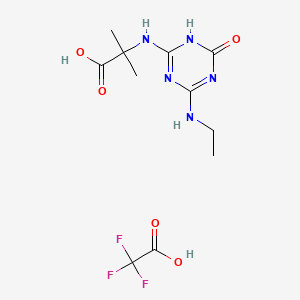
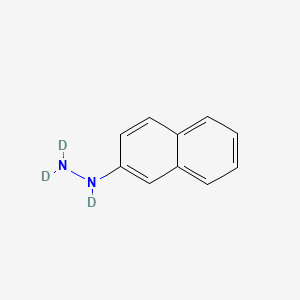
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
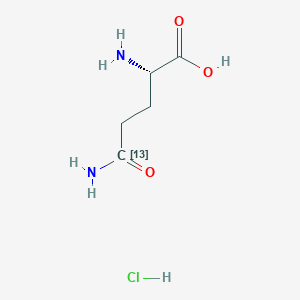
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
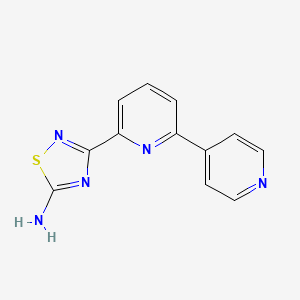
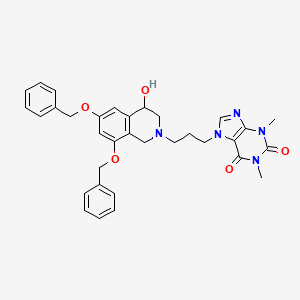
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
